Cas no 2229564-75-2 (1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one)

1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one
- 2229564-75-2
- EN300-1956145
-
- インチ: 1S/C7H8F2N2O/c1-2-11-4-3-5(10-11)6(12)7(8)9/h3-4,7H,2H2,1H3
- InChIKey: ZNSBQKMKKMVUCP-UHFFFAOYSA-N
- ほほえんだ: FC(C(C1C=CN(CC)N=1)=O)F
計算された属性
- せいみつぶんしりょう: 174.06046921g/mol
- どういたいしつりょう: 174.06046921g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 175
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.9Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1956145-10.0g |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one |
2229564-75-2 | 10g |
$5405.0 | 2023-05-31 | ||
Enamine | EN300-1956145-1.0g |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one |
2229564-75-2 | 1g |
$1256.0 | 2023-05-31 | ||
Enamine | EN300-1956145-0.25g |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one |
2229564-75-2 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1956145-2.5g |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one |
2229564-75-2 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1956145-0.05g |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one |
2229564-75-2 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1956145-5.0g |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one |
2229564-75-2 | 5g |
$3645.0 | 2023-05-31 | ||
Enamine | EN300-1956145-10g |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one |
2229564-75-2 | 10g |
$5159.0 | 2023-09-17 | ||
Enamine | EN300-1956145-0.1g |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one |
2229564-75-2 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1956145-0.5g |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one |
2229564-75-2 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1956145-1g |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one |
2229564-75-2 | 1g |
$1200.0 | 2023-09-17 |
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one 関連文献
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-oneに関する追加情報
Professional Introduction to Compound with CAS No. 2229564-75-2 and Product Name: 1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one
The compound identified by the CAS number 2229564-75-2 and the product name 1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, featuring a pyrazole core substituted with an ethyl group and a difluoroethanone moiety, has garnered attention due to its unique structural properties and potential applications in drug discovery.
The pyrazole scaffold is a well-documented heterocyclic ring system that plays a crucial role in medicinal chemistry. Its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions makes it a preferred choice for designing bioactive molecules. In particular, the 3-position of the pyrazole ring is highly versatile for functionalization, allowing for the introduction of various substituents that can modulate the compound's pharmacological profile.
The presence of an ethyl group at the 1-position of the pyrazole ring in this compound introduces additional conformational flexibility, which can influence its binding affinity and selectivity. This modification is particularly interesting because it can alter the electronic properties of the molecule, thereby affecting its interaction with biological targets. The ethyl group can also serve as a handle for further derivatization, enabling the synthesis of analogues with tailored properties.
The difluoroethanone moiety is another key feature of this compound that contributes to its unique chemical behavior. The introduction of two fluorine atoms at the alpha-carbon of the ketone group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is particularly useful in designing prodrugs or intermediates for further functionalization. Additionally, fluorine atoms are known to influence metabolic stability and pharmacokinetic properties, making them valuable in drug development.
Recent research has highlighted the potential of 1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one as a lead compound in the development of novel therapeutic agents. Studies have demonstrated its efficacy in inhibiting specific enzymatic targets associated with various diseases. For instance, preliminary in vitro studies suggest that this compound exhibits inhibitory activity against certain kinases, which are implicated in cancer progression. The pyrazole core interacts with the ATP-binding site of these kinases, while the difluoroethanone group enhances binding affinity through favorable interactions with key amino acid residues.
Moreover, the compound's structural features make it an attractive candidate for further optimization using structure-based drug design techniques. Computational modeling studies have been conducted to understand the binding mode of this compound with its target proteins. These studies have provided valuable insights into how modifications at different positions of the molecule can improve its potency and selectivity. For example, replacing the ethyl group with other alkyl or aryl groups has been explored to fine-tune pharmacokinetic properties such as solubility and bioavailability.
In addition to its potential as an anti-cancer agent, 1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one has shown promise in other therapeutic areas. Research has indicated its activity against inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. The ability of this compound to modulate key signaling molecules involved in inflammation suggests that it could provide a new treatment option for chronic inflammatory diseases such as rheumatoid arthritis.
The synthesis of this compound involves multi-step organic reactions that highlight modern synthetic methodologies. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the pyrazole core efficiently. The introduction of fluorine atoms has been achieved using established fluorination protocols, ensuring high regioselectivity and yield. These synthetic strategies not only demonstrate the versatility of current chemical tools but also underscore the importance of innovative approaches in drug development.
The pharmacological evaluation of 1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one has been conducted using both in vitro and in vivo models. In cell-based assays, this compound has shown significant inhibition of target enzymes at submicromolar concentrations, indicating high potency. Animal studies have further supported these findings by demonstrating therapeutic efficacy in disease models relevant to cancer and inflammation. These preclinical results are encouraging and warrant further investigation into its clinical potential.
The development of new drugs relies heavily on understanding their metabolic fate to ensure safety and efficacy. Metabolic studies on this compound have revealed that it undergoes biotransformation primarily through oxidative pathways mediated by cytochrome P450 enzymes. The presence of both pyrazole and difluoroethanone moieties influences these metabolic processes differently compared to simpler molecules, providing insights into how structural features can modulate drug metabolism.
Regulatory considerations are also an important aspect of bringing a new drug to market. The synthesis and characterization data for 1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one have been compiled into comprehensive dossiers submitted for regulatory review. These documents include information on chemical purity, analytical characterization, toxicological studies, and preclinical pharmacological data. Compliance with regulatory standards is essential to ensure that this compound can progress through clinical trials and eventually reach patients who may benefit from it.
In conclusion, 2229564-75-2and its corresponding product name, 1-(1 ethyl - 1 H - pyrazol - 3 yl) - 2 , 2 difluoro ethan - 1 one, represent a significant advancement in pharmaceutical research due to their unique structural features and promising biological activities . The combination o f a p yrazole core w ith an e thyl g roup a nd a d if luor o ethano ne m oity p rovides t hese c ompounds w ith u nique c hemical b ehavior t hat m ay b e exploited f or d rug d evelopment . R ecent r esearch h as s uggested t heir p otential i n t he t reatm ent o f c anc er , i n flammation , a nd o t her d iseases . T hough m ore w ork i s n eeded t o e valuate t heir c linical p otential , t hey c ontinue t o be an im portant l ead s u bjects i n m edicinal c hemistry r esearch . p >
2229564-75-2 (1-(1-ethyl-1H-pyrazol-3-yl)-2,2-difluoroethan-1-one) 関連製品
- 1535323-72-8(4-(Aminomethyl)-6-(propan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one)
- 901021-59-8(8-ethoxy-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo4,3-cquinoline)
- 32811-40-8((E)-Coniferol)
- 854706-73-3(3-(Aminomethyl)-2-methoxyphenol)
- 1926163-29-2(Tyr-Uroguanylin (mouse, rat))
- 1420776-15-3(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-5-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 946281-27-2(4-(morpholine-4-sulfonyl)-N-5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-ylbenzamide)
- 2137626-67-4(4-(2-Methylbutan-2-yl)-1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid)
- 1421526-43-3(2-bromo-5-methoxy-N-2-(3-methyl-1,2-oxazol-5-yl)ethylbenzamide)
- 1216046-88-6({2,3-Dimethylimidazo1,2-apyridin-7-yl}methanamine)




